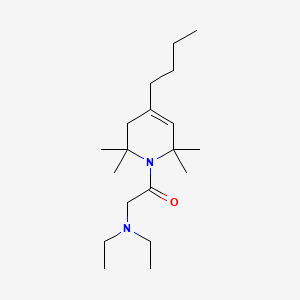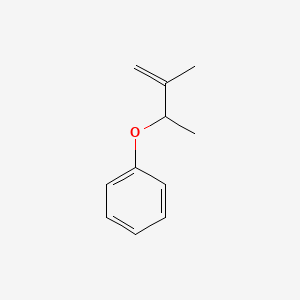![molecular formula C12H15ClO2S B15349517 Methyl 3-[(4-chlorophenyl)methylsulfanyl]-2-methylpropanoate](/img/structure/B15349517.png)
Methyl 3-[(4-chlorophenyl)methylsulfanyl]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-chlorophenyl)methylsulfanyl]-2-methylpropanoate is a chemical compound that belongs to the class of organic sulfur compounds. It features a chlorophenyl group attached to a sulfur atom, which is further connected to a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-chlorophenyl)methylsulfanyl]-2-methylpropanoate typically involves the reaction of 4-chlorobenzyl mercaptan with 2-methylpropionic acid in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved yield. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(4-chlorophenyl)methylsulfanyl]-2-methylpropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the sulfur atom in the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can result in the formation of the corresponding thiol or disulfide.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(4-chlorophenyl)methylsulfanyl]-2-methylpropanoate has found applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Methyl 3-[(4-chlorophenyl)methylsulfanyl]-2-methylpropanoate is similar to other sulfur-containing organic compounds, such as thioethers and sulfones. its unique structure, particularly the presence of the chlorophenyl group, sets it apart from these compounds. This uniqueness may contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Thioethers
Sulfones
Benzyl mercaptans
Chlorobenzene derivatives
Properties
Molecular Formula |
C12H15ClO2S |
|---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
methyl 3-[(4-chlorophenyl)methylsulfanyl]-2-methylpropanoate |
InChI |
InChI=1S/C12H15ClO2S/c1-9(12(14)15-2)7-16-8-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
HXCIUSZOYSXAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCC1=CC=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-(4-hexyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B15349438.png)
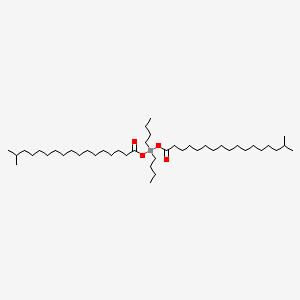
![(3,4,5-Trimethoxyphenyl)-[4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazin-1-yl]methanone](/img/structure/B15349454.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B15349457.png)
![1-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15349465.png)
![2-Chloro-5-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B15349472.png)
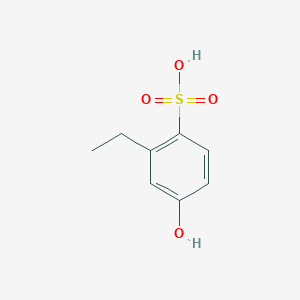


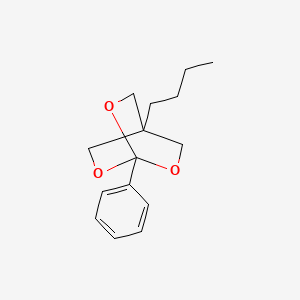
![Acetamide, N-[2-(chloroacetyl)phenyl]-](/img/structure/B15349535.png)
![5-cyclopropyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15349536.png)
